1-(Oxolan-3-yl)ethane-1-thiol
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Overview
Description
1-(Oxolan-3-yl)ethane-1-thiol is an organic compound with the molecular formula C6H12OS It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Oxolan-3-yl)ethane-1-thiol can be synthesized through several methods. One common approach involves the reaction of oxolane derivatives with ethanethiol under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(Oxolan-3-yl)ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines are commonly employed.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted thiol derivatives.
Scientific Research Applications
1-(Oxolan-3-yl)ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in thiol-based redox reactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxolan-3-yl)ethane-1-thiol involves its thiol group, which can participate in redox reactions and form disulfide bonds. These interactions are crucial in various biochemical pathways, including enzyme catalysis and cellular signaling .
Comparison with Similar Compounds
1-(Oxolan-2-yl)ethane-1-thiol: Similar structure but with the thiol group attached to a different position on the oxolane ring.
Ethanethiol: Lacks the oxolane ring, making it less complex.
2-Mercaptoethanol: Contains a hydroxyl group instead of an oxolane ring.
Uniqueness: 1-(Oxolan-3-yl)ethane-1-thiol is unique due to its combination of a thiol group and an oxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C6H12OS |
---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
1-(oxolan-3-yl)ethanethiol |
InChI |
InChI=1S/C6H12OS/c1-5(8)6-2-3-7-4-6/h5-6,8H,2-4H2,1H3 |
InChI Key |
BDXXTYMPJWQADB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCOC1)S |
Origin of Product |
United States |
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